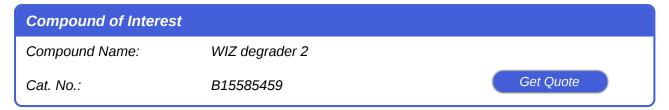


Application Notes and Protocols for WIZ Degrader 2 In Vitro Assays

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For Researchers, Scientists, and Drug Development Professionals

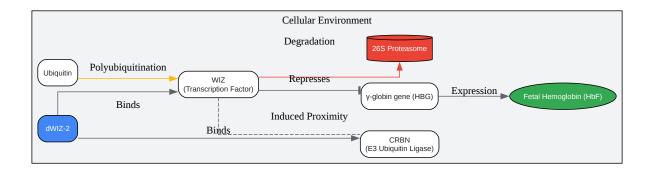
Introduction

WIZ (Widely Interspaced Zinc Finger) is a transcription factor that has been identified as a novel repressor of fetal hemoglobin (HbF).[1][2][3] The degradation of WIZ presents a promising therapeutic strategy for sickle cell disease (SCD) by inducing the expression of HbF. [1][4][5][6] **WIZ degrader 2** (dWIZ-2) is a potent and selective molecular glue degrader that mediates the ubiquitination and subsequent proteasomal degradation of WIZ.[1][3] This document provides detailed protocols for in vitro assays to characterize the activity of dWIZ-2, including the assessment of WIZ protein degradation in human erythroid cells and the downstream induction of HbF.

Signaling Pathway of dWIZ-2 Action

The molecular glue degrader dWIZ-2 facilitates the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and the WIZ transcription factor. This induced proximity leads to the polyubiquitination of WIZ, marking it for degradation by the 26S proteasome. The clearance of the WIZ repressor protein leads to the de-repression of the gamma-globin gene (HBG), resulting in increased synthesis of fetal hemoglobin.





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Caption: dWIZ-2 mediated degradation of WIZ and subsequent induction of fetal hemoglobin.

Quantitative Data Summary

The following table summarizes the in vitro potency of **WIZ degrader 2** (dWIZ-2) in human erythroid progenitor cells.

Parameter	Value (μM)	Description
AC₅o (WIZ Degradation)	0.011	Concentration of dWIZ-2 required to achieve 50% of the maximum WIZ protein degradation.
EC₅₀ (HbF Induction)	0.038	Concentration of dWIZ-2 required to induce 50% of the maximum fetal hemoglobin expression.

Experimental Protocols



Cell Culture and Erythroid Differentiation of Human CD34+ Hematopoietic Stem and Progenitor Cells (HSPCs)

This protocol describes the expansion and differentiation of CD34+ HSPCs into an erythroid lineage, providing the cellular context for assessing dWIZ-2 activity.

Materials:

- Cryopreserved human CD34+ HSPCs
- IMDM (Iscove's Modified Dulbecco's Medium)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Stem Cell Factor (SCF)
- IL-3 (Interleukin-3)
- Erythropoietin (EPO)
- Human Serum
- Transferrin

- Thawing of CD34+ HSPCs: Rapidly thaw cryopreserved cells in a 37°C water bath. Transfer to a sterile conical tube containing pre-warmed IMDM with 10% FBS. Centrifuge at 300 x g for 10 minutes.
- Expansion Phase (Day 0-7): Resuspend the cell pellet in expansion medium (IMDM, 20% FBS, 1% Penicillin-Streptomycin, 100 ng/mL SCF, 20 ng/mL IL-3, and 3 U/mL EPO). Culture at 37°C in a humidified incubator with 5% CO₂. Maintain cell density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL by adding fresh medium every 2-3 days.



Differentiation Phase (Day 8-18): On day 8, harvest the expanded cells and resuspend in differentiation medium (IMDM, 30% FBS, 2% human serum, 1% Penicillin-Streptomycin, 3 U/mL EPO, and 1 mg/mL transferrin). Continue culture for an additional 10 days to allow for terminal erythroid differentiation.

WIZ Protein Degradation Assay by Western Blot

This protocol details the treatment of differentiated erythroblasts with dWIZ-2 and the subsequent analysis of WIZ protein levels.

Experimental Workflow:



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Caption: Workflow for assessing dWIZ-2 mediated protein degradation.

- Cell Treatment: On day 18 of differentiation, seed the erythroblasts at a density of 1 x 10^6 cells/mL. Treat the cells with a dose range of dWIZ-2 (e.g., 0.001, 0.01, 0.1, 1, 10 μ M) or vehicle control (DMSO) for 24 hours.
- Cell Lysis: Harvest the cells by centrifugation and wash once with ice-cold PBS. Lyse the cell
 pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE and Western Blot:
 - Load equal amounts of protein (20-30 μg) per lane on an SDS-polyacrylamide gel.
 - Perform electrophoresis to separate the proteins by size.
 - Transfer the separated proteins to a PVDF membrane.



- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against WIZ overnight at 4°C.
- Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis:
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
 - Quantify the band intensities using image analysis software. Normalize the WIZ protein signal to the loading control.

Fetal Hemoglobin (HbF) Induction Assay by Flow Cytometry

This protocol describes the quantification of HbF-positive cells following treatment with dWIZ-2.

- Cell Treatment: Treat differentiated erythroblasts with a dose range of dWIZ-2 as described in the WIZ degradation assay for 72 hours.
- Cell Staining:
 - Harvest the cells and wash with PBS.
 - Fix and permeabilize the cells using a commercially available fixation/permeabilization kit.
 - Stain the cells with a fluorescently labeled anti-HbF antibody.
- Flow Cytometry Analysis:



- o Acquire the stained cells on a flow cytometer.
- Gate on the erythroblast population based on forward and side scatter properties.
- Quantify the percentage of HbF-positive cells in the treated and control samples.

In Vitro Ubiquitination Assay

This biochemical assay confirms the dWIZ-2-dependent ubiquitination of WIZ in a reconstituted system.

Materials:

- Recombinant human E1 ubiquitin-activating enzyme
- Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
- Recombinant human ubiquitin
- Recombinant human CRBN/DDB1 complex
- · Recombinant human WIZ protein
- dWIZ-2
- ATP
- · Ubiquitination reaction buffer

- Reaction Setup: In a microcentrifuge tube, assemble the following components in ubiquitination buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT):
 - E1 enzyme (100 nM)
 - E2 enzyme (500 nM)
 - Ubiquitin (10 μM)



- CRBN/DDB1 (200 nM)
- WIZ protein (200 nM)
- dWIZ-2 (at desired concentration, e.g., 10 μM) or DMSO control
- Initiate Reaction: Add ATP to a final concentration of 2 mM to start the reaction.
- Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
- Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an anti-WIZ antibody to detect the formation of higher molecular weight polyubiquitinated WIZ species.

Disclaimer: The protocols provided are intended as a guide. Researchers should optimize conditions based on their specific experimental setup and reagents.

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